2-amino-4aH-quinazolin-4-one
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Overview
Description
2-amino-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an amino group at the 2-position, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4aH-quinazolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-aminobenzamide with formamide under acidic conditions, leading to the formation of the quinazolinone ring . Another method includes the use of 2-aminobenzamides and isocyanides in the presence of a palladium catalyst, which facilitates the cyclization process . Additionally, copper-catalyzed reactions have been employed to synthesize quinazolinones from 2-halobenzamides and amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and sustainable solvents is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-amino-4aH-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino group and the quinazolinone core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) can be used as an oxidant to facilitate the oxidation of this compound.
Reduction: Reductive amination can be achieved using sodium borohydride (NaBH4) as a reducing agent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the quinazolinone core .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-amino-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and cell division . Additionally, the compound can interfere with quorum sensing in bacteria, thereby inhibiting biofilm formation and reducing bacterial virulence .
Comparison with Similar Compounds
Quinazolin-4-one: Lacks the amino group at the 2-position, resulting in different reactivity and biological activity.
2-methylquinazolin-4-one: Contains a methyl group instead of an amino group, leading to variations in its chemical properties and applications.
4-hydroxyquinazolin-2-one: Features a hydroxyl group, which alters its solubility and reactivity compared to 2-amino-4aH-quinazolin-4-one.
Uniqueness: this compound is unique due to the presence of the amino group at the 2-position, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-amino-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-5H,(H2,9,11,12) |
InChI Key |
JLYLYWISVOLWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)N)C=C1 |
Origin of Product |
United States |
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